molecular formula C22H17F3N2OS2 B4893166 5,6-DIMETHYL-3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

5,6-DIMETHYL-3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B4893166
M. Wt: 446.5 g/mol
InChI Key: VOYZNRMHLGQPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-DIMETHYL-3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, substituted with various functional groups such as methyl, phenyl, and trifluoromethyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-DIMETHYL-3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-DIMETHYL-3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidin-4-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5,6-dimethyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2OS2/c1-13-14(2)30-19-18(13)20(28)27(17-9-4-3-5-10-17)21(26-19)29-12-15-7-6-8-16(11-15)22(23,24)25/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYZNRMHLGQPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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